Methyl 4-amino-2-fluoro-5-iodobenzoate
Description
Methyl 4-amino-2-fluoro-5-iodobenzoate (CAS: Not explicitly provided in evidence; Ref: 10-F784550 in ) is a substituted benzoate ester featuring an amino group at position 4, a fluorine atom at position 2, and an iodine atom at position 3. This compound is primarily used in organic synthesis and pharmaceutical research. Its structural complexity arises from the combination of electron-withdrawing (iodo, fluoro) and electron-donating (amino) substituents, which influence its reactivity and physical properties.
Properties
Molecular Formula |
C8H7FINO2 |
|---|---|
Molecular Weight |
295.05 g/mol |
IUPAC Name |
methyl 4-amino-2-fluoro-5-iodobenzoate |
InChI |
InChI=1S/C8H7FINO2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,11H2,1H3 |
InChI Key |
CIJQZXFORFBFPX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)N)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2-fluoro-5-iodobenzoate typically involves multiple stepsThe reaction conditions often include the use of iodine and a suitable oxidizing agent for iodination, followed by amination using ammonia or an amine source, and finally esterification using methanol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-fluoro-5-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction can convert it to other functional groups.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Substitution Products: Various substituted benzoates depending on the nucleophile used.
Oxidation Products: Nitrobenzoates or other oxidized derivatives.
Hydrolysis Products: 4-amino-2-fluoro-5-iodobenzoic acid.
Scientific Research Applications
Methyl 4-amino-2-fluoro-5-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-amino-2-fluoro-5-iodobenzoate involves its interaction with specific molecular targets. The amino and ester groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Ethyl 4-amino-2-chloro-5-iodobenzoate
- Structure : Ethyl ester analog with a chlorine substituent at position 2 instead of fluorine.
- CAS: 1889291-07-9; Formula: C₉H₉ClINO₂ .
- Key Differences :
- Ester Group : Ethyl vs. methyl ester, which alters lipophilicity and metabolic stability.
- Halogen Substituent : Chlorine (electronegativity = 3.0) vs. fluorine (electronegativity = 4.0), impacting electronic effects on the aromatic ring.
- Molecular Weight : 345.54 g/mol (ethyl) vs. ~331.06 g/mol (methyl), assuming similar core structure.
- Applications : Likely used in similar medicinal chemistry contexts but with distinct reactivity in nucleophilic substitution due to chlorine’s lower leaving-group ability compared to iodine .
Methyl 2-{[(4-fluorophenyl)methyl]oxy}-5-iodobenzoate
- Structure : Features a benzyloxy group at position 2 with a para-fluoro substituent.
- CAS : 1285517-41-0; Formula : C₁₅H₁₂FIO₃; MW : 386.16 g/mol .
- Key Differences :
- Substituent at Position 2 : A bulky benzyloxy group replaces fluorine, significantly increasing steric hindrance and reducing ring reactivity.
- Electronic Effects : The electron-withdrawing fluorine on the benzyloxy group may modulate resonance effects differently compared to a direct fluorine substituent.
- Applications: Potential use in drug delivery systems due to enhanced lipophilicity from the benzyloxy group .
4-Iodoaniline and 4-Iodoanisole
- 4-Iodoaniline: CAS: 540-37-4; Formula: C₆H₆IN; MW: 219.02 g/mol; mp: 61–63°C . Comparison: Simpler structure lacking ester and fluorine groups. The amino group is directly para to iodine, making it a precursor for coupling reactions.
- 4-Iodoanisole: CAS: 696-62-8; Formula: C₇H₇IO; MW: 234.04 g/mol; mp: 48–51°C; bp: 237°C . Comparison: Methoxy group at position 4 instead of amino and ester groups. Demonstrates how substituent polarity (methoxy vs. amino) affects melting/boiling points.
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|
| Methyl 4-amino-2-fluoro-5-iodobenzoate | C₈H₇FINO₂ (inferred) | ~331.06 | 4-NH₂, 2-F, 5-I, methyl ester | Not reported | Pharmaceutical synthesis |
| Ethyl 4-amino-2-chloro-5-iodobenzoate | C₉H₉ClINO₂ | 345.54 | 4-NH₂, 2-Cl, 5-I, ethyl ester | Not reported | Medicinal chemistry |
| Methyl 2-benzyloxy-5-iodobenzoate | C₁₅H₁₂FIO₃ | 386.16 | 2-benzyloxy (4-F), 5-I, methyl ester | Not reported | Drug delivery systems |
| 4-Iodoaniline | C₆H₆IN | 219.02 | 4-NH₂, 1-I | 61–63 | Coupling reactions |
| 4-Iodoanisole | C₇H₇IO | 234.04 | 4-OCH₃, 1-I | 48–51 | Organic synthesis |
Research Findings and Implications
- Reactivity Trends: The fluorine atom in this compound enhances electrophilic substitution at the para position due to its strong electron-withdrawing effect, whereas chlorine in its analog (Ethyl 4-amino-2-chloro-5-iodobenzoate) offers less activation .
- Steric Effects : The benzyloxy group in Methyl 2-{[(4-fluorophenyl)methyl]oxy}-5-iodobenzoate reduces reactivity in sterically demanding reactions compared to the smaller fluorine substituent .
- Physical Properties : Simpler analogs like 4-Iodoaniline and 4-Iodoanisole exhibit higher crystallinity (evident from sharp melting points) due to fewer substituents, whereas the target compound’s ester and multiple halogens likely result in lower melting points .
Biological Activity
Methyl 4-amino-2-fluoro-5-iodobenzoate is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, characterized by the presence of an amino group, a fluorine atom, and an iodine atom on a benzoate framework, positions it as a potential candidate for various biological applications, including enzyme inhibition and drug development.
Chemical Structure and Properties
The chemical formula for this compound is C8H8FINO2. The presence of halogen atoms (fluorine and iodine) enhances its reactivity and interaction with biological targets. The amino group allows for hydrogen bonding, which is crucial for binding to enzymes or receptors.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The following mechanisms are proposed:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial DNA replication, such as gyrase and topoisomerase. This inhibition can lead to bacterial cell death, making it a candidate for antibiotic development.
- Protein Binding : Its structural features allow it to bind effectively to proteins, potentially altering their function. The halogen atoms can enhance binding affinity through halogen bonding interactions.
- Biochemical Probing : Due to its functional groups, it is investigated as a biochemical probe to study various biological processes.
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties against various Gram-negative bacteria. For example, its Minimum Inhibitory Concentration (MIC) values against specific strains have been reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli WT | 0.008 |
| K. pneumoniae WT | 0.03 |
| P. aeruginosa WT | 0.125 |
These values indicate potent activity against these pathogens, suggesting its potential as an antibiotic agent .
Case Studies
Research Applications
This compound serves multiple roles in scientific research:
- Pharmaceutical Development : It is used as a building block for synthesizing more complex molecules aimed at developing new drugs.
- Biochemical Studies : Its unique structure makes it suitable for studying enzyme kinetics and protein interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
